3-[Amino(methyl-thio)methylene]pentane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Pentanedione, 3-[amino(methylthio)methylene]- is an organic compound with the molecular formula C7H11NO2S. This compound is known for its role in the synthesis of functionalized pyridines and other heterocyclic compounds. It is a derivative of 2,4-pentanedione, where the hydrogen at the 3-position is replaced by an amino(methylthio)methylene group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pentanedione, 3-[amino(methylthio)methylene]- typically involves the condensation of 2,4-pentanedione with appropriate amines and thiols. One common method is the reaction of 2,4-pentanedione with dimethylformamide dimethylacetal, followed by treatment with primary amines . The reaction conditions often include refluxing in butanol or other suitable solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and efficiency. The use of continuous flow reactors and other advanced techniques may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Pentanedione, 3-[amino(methylthio)methylene]- undergoes various chemical reactions, including:
Condensation Reactions: It can react with aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The amino(methylthio)methylene group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Common Reagents and Conditions
Condensation Reactions: Reagents such as dimethylformamide dimethylacetal and primary amines are commonly used.
Substitution Reactions: Nucleophiles such as alkyl halides and aryl halides can be employed.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are used.
Major Products Formed
Functionalized Pyridines: Formed through condensation reactions.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Oxidized or Reduced Products: Depending on the specific oxidizing or reducing conditions applied.
Scientific Research Applications
2,4-Pentanedione, 3-[amino(methylthio)methylene]- has several applications in scientific research:
Medicine: Research into its potential as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2,4-Pentanedione, 3-[amino(methylthio)methylene]- involves its ability to act as a nucleophile or electrophile in various chemical reactions. The amino(methylthio)methylene group can participate in nucleophilic substitution reactions, while the diketone structure allows for enolization and subsequent reactions with electrophiles. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
2,4-Pentanedione: The parent compound, known for its keto-enol tautomerism and use in various chemical syntheses.
3-Benzyl-2,4-pentanedione: A derivative with a benzyl group at the 3-position, used in similar synthetic applications.
3-Methyl-2,4-pentanedione: Another derivative with a methyl group at the 3-position, also used in chemical synthesis.
Uniqueness
2,4-Pentanedione, 3-[amino(methylthio)methylene]- is unique due to the presence of the amino(methylthio)methylene group, which imparts distinct reactivity and allows for the synthesis of a wide range of functionalized heterocyclic compounds. This makes it a valuable intermediate in organic synthesis and industrial applications.
Properties
Molecular Formula |
C7H11NO2S |
---|---|
Molecular Weight |
173.24 g/mol |
IUPAC Name |
methyl (Z)-2-acetyl-3-hydroxybut-2-enimidothioate |
InChI |
InChI=1S/C7H11NO2S/c1-4(9)6(5(2)10)7(8)11-3/h8-9H,1-3H3/b6-4-,8-7? |
InChI Key |
HDGLBQMBDPJQNI-XCFKWOOQSA-N |
Isomeric SMILES |
C/C(=C(\C(=O)C)/C(=N)SC)/O |
Canonical SMILES |
CC(=C(C(=O)C)C(=N)SC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.